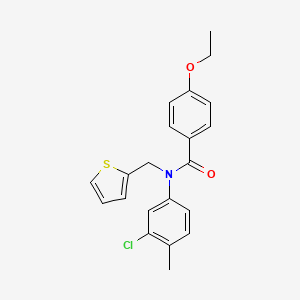![molecular formula C23H20N2O B11335865 N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide](/img/structure/B11335865.png)
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring, a phenyl group, and a benzamide moiety, making it a complex and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the indole derivative with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound has similar structural features but with different substituents on the phenyl ring.
3,3’-(Phenylmethylene)bis(1H-indole): This compound contains two indole rings connected by a phenylmethylene bridge.
Uniqueness
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide is unique due to its specific combination of an indole ring, a phenyl group, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H20N2O |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C23H20N2O/c1-25(23(26)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)20-16-24-21-15-9-8-14-19(20)21/h2-16,22,24H,1H3 |
Clé InChI |
BADJSIINBZIQES-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11335793.png)
![2-(4-bromophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335799.png)
![3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11335801.png)
![N-(4-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11335804.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11335807.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11335808.png)

![1-butyl-4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11335822.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335830.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11335836.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11335842.png)
![2-(2,6-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11335844.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11335845.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11335852.png)
